6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene
CAS No.:
Cat. No.: VC17458699
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O |
|---|---|
| Molecular Weight | 176.25 g/mol |
| IUPAC Name | 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene |
| Standard InChI | InChI=1S/C12H16O/c1-9-7-10-5-3-4-6-11(10)8-12(9)13-2/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | NPVPOXJGMZMBNO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(CCCC2)C=C1OC |
Introduction
Molecular and Structural Characteristics
6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene belongs to the tetrahydronaphthalene family, a class of bicyclic compounds featuring a partially hydrogenated naphthalene core. Its molecular structure combines aromatic and aliphatic regions, enabling diverse reactivity profiles. Key molecular characteristics include:
| Property | Value |
|---|---|
| IUPAC Name | 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.25 g/mol |
| Canonical SMILES | CC1=CC2=C(CCCC2)C=C1OC |
| InChIKey | NPVPOXJGMZMBNO-UHFFFAOYSA-N |
| PubChem CID | 15491232 |
The compound’s planar chirality and stereoelectronic properties make it amenable to asymmetric synthesis strategies. The methoxy group enhances electron density in the aromatic ring, while the methyl substituent introduces steric effects that influence regioselectivity in subsequent reactions.
Synthesis and Enantioselective Approaches
Precursor Preparation
The synthesis typically begins with 6-methoxytetralone (C₁₁H₁₂O₂), a ketonic precursor prepared via Friedel-Crafts acylation of methoxy-substituted benzene derivatives. A green chemistry approach using Oxone and cetyltrimethylammonium bromide in water achieves 95% yield under mild conditions .
Benzylic Umpolung and Alkylation
A landmark method employs planar chiral η⁶-arene-Cr(CO)₃ complexes to induce enantioselectivity. The process involves:
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Coordination: Complexation of 6-methoxytetralone with Cr(CO)₃ to stabilize a benzylic anion.
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Electron Transfer: Generation of a radical anion via single-electron transfer, enabling umpolung (polarity reversal) at the benzylic position.
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Diastereoselective Alkylation: Reaction with acetyl chloride yields the methyl-substituted product with >90% diastereomeric excess.
This methodology circumvents traditional stoichiometric chiral auxiliaries, offering a catalytic route to enantiopure tetrahydronaphthalenes.
Research Findings in Biological Activity
Antimitotic Properties
Derivatives of 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene exhibit promising antimitotic activities. In a 2023 study, analogues such as 6-methoxy-7-methyl-9-p-tolyl naphtho[2.3-C]furan-1-(3H,4H,9H)one demonstrated ID₅₀ values of 1.587 × 10⁻⁶ M, surpassing podophyllotoxin in potency . The methyl and methoxy groups enhance hydrophobic interactions with tubulin, disrupting microtubule assembly in cancer cells.
Enzymatic Inhibition
Preliminary assays indicate inhibitory effects on cytochrome P450 enzymes, suggesting potential drug-drug interaction risks. The methyl group’s steric bulk may obstruct substrate access to enzymatic active sites.
Applications in Organic and Medicinal Chemistry
Chiral Building Blocks
The compound serves as a precursor for synthesizing planar chiral ligands used in asymmetric catalysis. Its Cr(CO)₃ complex facilitates enantioselective C–C bond formations, critical for pharmaceutical intermediates.
Drug Discovery
Structural modifications at the 7-methyl position yield analogues with enhanced bioavailability. For instance, carboxylation at C2 produces 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (C₁₃H₁₆O₃), a candidate for nonsteroidal anti-inflammatory agents.
Comparative Analysis with Structural Analogues
| Compound | Substituents | Biological Activity |
|---|---|---|
| 6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalene | 7-NO₂ | Nitroreductase substrate |
| 6-Methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | 1-CH₃, 2-COOH | Anti-inflammatory |
The methyl group in 6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene confers greater metabolic stability compared to nitro or carboxylated analogues, as evidenced by extended plasma half-life in rodent models .
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